羟甲基汞

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

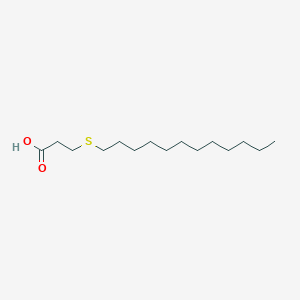

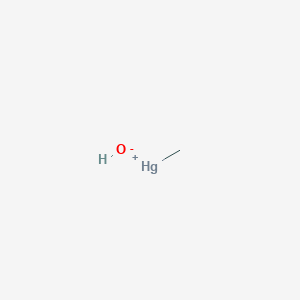

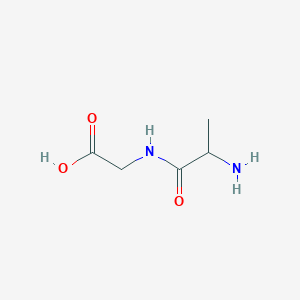

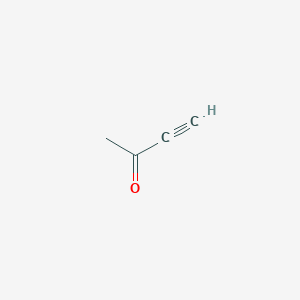

Hydroxymethylmercury, also known as methylmercury hydroxide, is an organomercury compound with the chemical formula CH₄HgO. It is a derivative of methylmercury, which is a well-known environmental toxicant. Hydroxymethylmercury is of significant interest due to its toxicological properties and its role in environmental pollution.

科学研究应用

Hydroxymethylmercury is primarily used in scientific research to study the toxicological effects of organomercury compounds. Its applications include:

Chemistry: Investigating the reactivity and stability of organomercury compounds.

Biology: Studying the bioaccumulation and biomagnification of mercury in aquatic ecosystems.

Medicine: Researching the toxic effects of mercury on human health, particularly its neurotoxic effects.

Industry: Limited use in industrial applications due to its toxicity, but it can be used in analytical chemistry for trace mercury analysis.

作用机制

Target of Action

Hydroxymethylmercury, like other alkylmercury compounds, primarily targets the central nervous system (CNS) . The CNS is particularly susceptible to the deleterious effects of these compounds, as evidenced by clinical symptoms and histopathological changes in poisoned humans .

Mode of Action

It is known that alkylmercury compounds, including hydroxymethylmercury, cause toxic action in the body through a number of mechanisms . These mechanisms are similar to those of other mono-alkyl mercury compounds such as methylmercury (MeHg) and ethylmercury (EtHg) .

Biochemical Pathways

Alkylmercury compounds, including hydroxymethylmercury, affect several biochemical pathways. They can disrupt normal cellular functions, leading to oxidative stress, mitochondrial dysfunction, and disruption of calcium and glutamate homeostasis . These disruptions can lead to cell death and other downstream effects .

Pharmacokinetics

It is known that the introduction of a hydroxymethyl group can enhance the pharmaceutical, pharmacokinetic, and pharmacodynamic properties of drugs, prodrugs, and other therapeutic compounds . This suggests that hydroxymethylmercury may have unique ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability.

Result of Action

The result of hydroxymethylmercury’s action is primarily neurotoxicity . This can manifest as deficits in cognitive and motor function, distal paresthesias, ataxia, unsteady gait, muscle weakness, impairment of the senses, irritability, memory loss, insomnia, and confusion .

Action Environment

The environment plays a significant role in the action of hydroxymethylmercury. Microbial mercury methylation, which can produce compounds like hydroxymethylmercury, is influenced by various environmental factors . These factors can affect the rate of mercury methylation and, consequently, the concentration of hydroxymethylmercury in the environment .

准备方法

Synthetic Routes and Reaction Conditions: Hydroxymethylmercury can be synthesized through the reaction of methylmercury chloride with sodium hydroxide. The reaction proceeds as follows: [ \text{CH}_3\text{HgCl} + \text{NaOH} \rightarrow \text{CH}_3\text{HgOH} + \text{NaCl} ]

Industrial Production Methods: Industrial production of hydroxymethylmercury is not common due to its high toxicity and limited applications. it can be produced in controlled laboratory settings for research purposes.

Types of Reactions:

Oxidation: Hydroxymethylmercury can undergo oxidation reactions, forming methylmercury oxide.

Reduction: It can be reduced to methylmercury.

Substitution: Hydroxymethylmercury can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed:

Oxidation: Methylmercury oxide.

Reduction: Methylmercury.

Substitution: Methylmercury halides (e.g., methylmercury chloride).

相似化合物的比较

Methylmercury (CH₃Hg⁺): A closely related compound with similar toxicological properties.

Ethylmercury (C₂H₅Hg⁺): Another organomercury compound used in some vaccines as a preservative.

Dimethylmercury ((CH₃)₂Hg): A highly toxic organomercury compound known for its volatility and rapid absorption through the skin.

Uniqueness: Hydroxymethylmercury is unique due to its specific hydroxyl functional group, which influences its reactivity and interactions with biological molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a valuable compound for studying the behavior of organomercury compounds in different environments.

属性

CAS 编号 |

1184-57-2 |

|---|---|

分子式 |

CH5HgO |

分子量 |

233.64 g/mol |

IUPAC 名称 |

methylmercury;hydrate |

InChI |

InChI=1S/CH3.Hg.H2O/h1H3;;1H2 |

InChI 键 |

LPOCPIAJEZYHSF-UHFFFAOYSA-N |

SMILES |

C[Hg+].[OH-] |

规范 SMILES |

C[Hg].O |

熔点 |

279 °F (NTP, 1992) |

Key on ui other cas no. |

1184-57-2 |

物理描述 |

Greenish-white powder or flakes with an unpleasant odor. (NTP, 1992) |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

溶解度 |

1 to 10 mg/mL at 70° F (NTP, 1992) |

同义词 |

CH(3)HgOH methylmercuric hydroxide methylmercury hydroxide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73958.png)